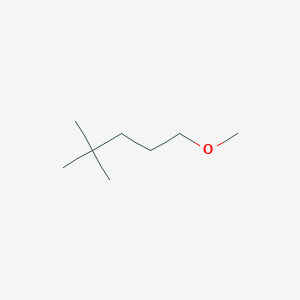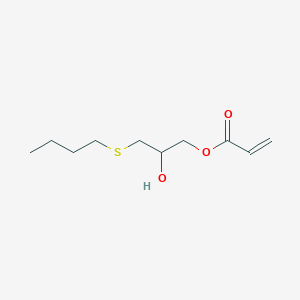
3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their wide range of applications in various industries, including coatings, adhesives, and sealants. This compound is characterized by the presence of a butylsulfanyl group, a hydroxypropyl group, and a prop-2-enoate group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate typically involves the esterification of acrylic acid with butyl mercaptan and 2-hydroxypropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified by distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carbonyl group formed from oxidation can be further reduced to form an alcohol.
Substitution: The butylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium halides (NaX) and primary amines (RNH₂) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary alcohols.
Substitution: Formation of substituted thioethers or amines.
Applications De Recherche Scientifique
3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties, such as flexibility, durability, and resistance to environmental factors.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in the development of new antibiotics.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion and film-forming properties.
Mécanisme D'action
The mechanism of action of 3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes, resulting in antimicrobial effects. Additionally, the compound’s ability to form stable complexes with drugs enhances their solubility and bioavailability, making it a valuable component in drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acrylate: Similar in structure but lacks the hydroxypropyl and butylsulfanyl groups.
Methyl acrylate: Contains a methyl group instead of a butyl group.
Ethyl acrylate: Contains an ethyl group instead of a butyl group.
Uniqueness
3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate is unique due to the presence of the butylsulfanyl and hydroxypropyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and enable it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, the hydroxypropyl group improves the compound’s solubility in water, making it more versatile for various applications.
Propriétés
Numéro CAS |
53414-19-0 |
|---|---|
Formule moléculaire |
C10H18O3S |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
(3-butylsulfanyl-2-hydroxypropyl) prop-2-enoate |
InChI |
InChI=1S/C10H18O3S/c1-3-5-6-14-8-9(11)7-13-10(12)4-2/h4,9,11H,2-3,5-8H2,1H3 |
Clé InChI |
CDWVMBFCBPKLKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC(COC(=O)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


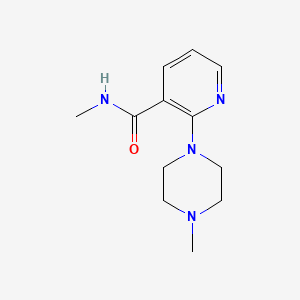
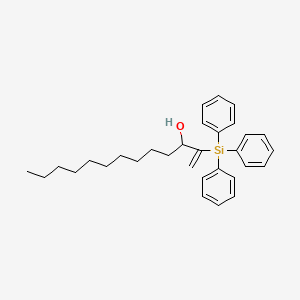
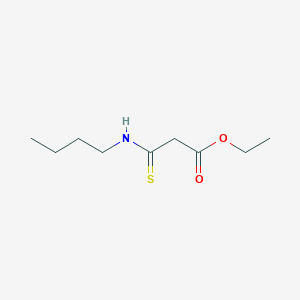
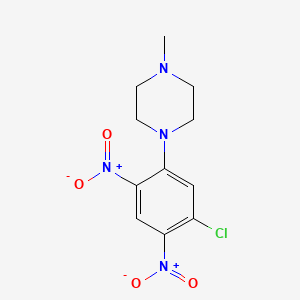
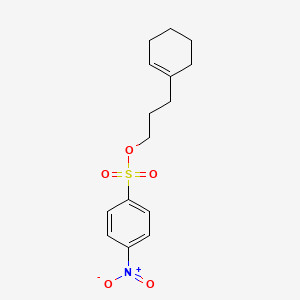

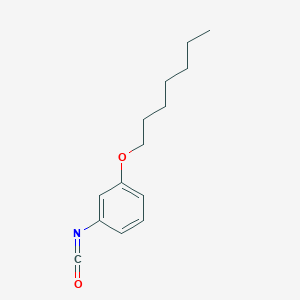
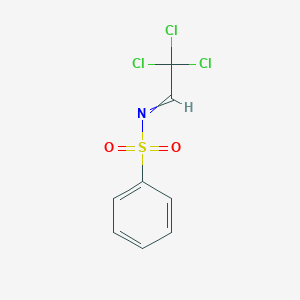
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)

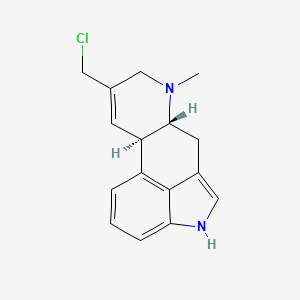
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)

